4-{[3,5-Dimethyl-1-(phenylsulfonyl)pyrazol-4-yl]sulfonyl}morpholine
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Overview
Description
4-{[3,5-Dimethyl-1-(phenylsulfonyl)pyrazol-4-yl]sulfonyl}morpholine is a complex organic compound with the molecular formula C15H19N3O5S2 . This compound features a morpholine ring attached to a pyrazole ring, which is further substituted with phenylsulfonyl and dimethyl groups. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Mechanism of Action
Target of Action
A structurally similar compound, morpholine-4-carboxylic acid, is known to targetCathepsin S , a lysosomal cysteine protease .
Mode of Action
Based on its structural similarity to other sulfonamide compounds, it may act as an inhibitor of its target enzyme, potentially by mimicking the substrate’s structure and binding to the active site of the enzyme .
Biochemical Pathways
Given its potential target, it may influence the pathways regulated by cathepsin s, which plays a role in protein degradation within lysosomes .
Pharmacokinetics
Metabolism typically occurs in the liver, and excretion is usually through the kidneys .
Result of Action
Inhibition of cathepsin s could potentially disrupt protein degradation within lysosomes, affecting cellular processes dependent on this pathway .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, the activity of many drugs can be affected by the pH of the environment, which can influence the ionization state of the drug and its interaction with its target. Similarly, temperature can affect the stability and solubility of the drug. The presence of other molecules can lead to drug-drug interactions, potentially affecting the drug’s efficacy and safety .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[3,5-Dimethyl-1-(phenylsulfonyl)pyrazol-4-yl]sulfonyl}morpholine typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of 3,5-dimethyl-1H-pyrazole with phenylsulfonyl chloride to form 3,5-dimethyl-1-(phenylsulfonyl)pyrazole. This intermediate is then reacted with morpholine under suitable conditions to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-{[3,5-Dimethyl-1-(phenylsulfonyl)pyrazol-4-yl]sulfonyl}morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfone derivatives, while reduction results in amines .
Scientific Research Applications
4-{[3,5-Dimethyl-1-(phenylsulfonyl)pyrazol-4-yl]sulfonyl}morpholine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
4-Chlorophenyl 3,5-Dimethyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl Sulfide: This compound has a similar pyrazole core but differs in the substituents attached to the pyrazole ring.
3,5-Dimethyl-1H-pyrazol-4-yl)methanol: Another related compound with a pyrazole ring but different functional groups.
Uniqueness
4-{[3,5-Dimethyl-1-(phenylsulfonyl)pyrazol-4-yl]sulfonyl}morpholine is unique due to its combination of a morpholine ring with a phenylsulfonyl-substituted pyrazole ring. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds .
Properties
IUPAC Name |
4-[1-(benzenesulfonyl)-3,5-dimethylpyrazol-4-yl]sulfonylmorpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O5S2/c1-12-15(25(21,22)17-8-10-23-11-9-17)13(2)18(16-12)24(19,20)14-6-4-3-5-7-14/h3-7H,8-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZHDCOBKHACNPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1S(=O)(=O)C2=CC=CC=C2)C)S(=O)(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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